methyl 5-(2-fluorophenyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(2-fluorophenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a methyl ester group at the 2-position and a 2-fluorophenyl group at the 5-position. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-fluorophenyl)furan-2-carboxylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid derivative of the 2-fluorophenyl group with a halogenated furan derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki coupling and esterification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-(2-fluorophenyl)furan-2-carboxylate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Products may include furan-2,5-dicarboxylic acid derivatives.
Reduction: Products include the corresponding alcohols.
Substitution: Products include substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-(2-fluorophenyl)furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorine atom can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of methyl 5-(2-fluorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or the modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylfuran-2-carboxylate: Lacks the fluorine atom, which can result in different chemical and biological properties.
Methyl 5-(4-fluorophenyl)furan-2-carboxylate: The fluorine atom is in a different position, which can affect the compound’s reactivity and binding affinity.
Methyl 5-(2-chlorophenyl)furan-2-carboxylate: The chlorine atom can influence the compound’s electronic properties and reactivity differently compared to fluorine.
Uniqueness
Methyl 5-(2-fluorophenyl)furan-2-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
852145-96-1 |
---|---|
Molecular Formula |
C12H9FO3 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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